

Application Notes and Protocols for Pat-505: Long-Term Stability in Solution

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For Researchers, Scientists, and Drug Development Professionals

Introduction to Pat-505

Pat-505 is a potent, selective, and non-competitive inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1][2] With the chemical name 3-((6-chloro-2-cyclopropyl-1-(1-ethyl-1H-pyrazol-4-yl)-7-fluoro-1H-indol-3-yl)thio)-2-fluorobenzoic acid, and a molecular weight of 473.92 g/mol, this small molecule has emerged as a significant tool in preclinical research, particularly in studies of fibrosis and inflammation.[1] Given its therapeutic potential, understanding its stability in solution is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a comprehensive guide to the storage, handling, and stability assessment of Pat-505 in a research setting.

Mechanism of Action and the Autotaxin-LPA Signaling Pathway

Pat-505 exerts its biological effects by inhibiting autotaxin (ATX). ATX is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA is a bioactive lipid mediator that signals through at least six G protein-coupled receptors (LPAR1-6), activating downstream pathways that regulate cell proliferation, survival, migration, and inflammation. The ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and

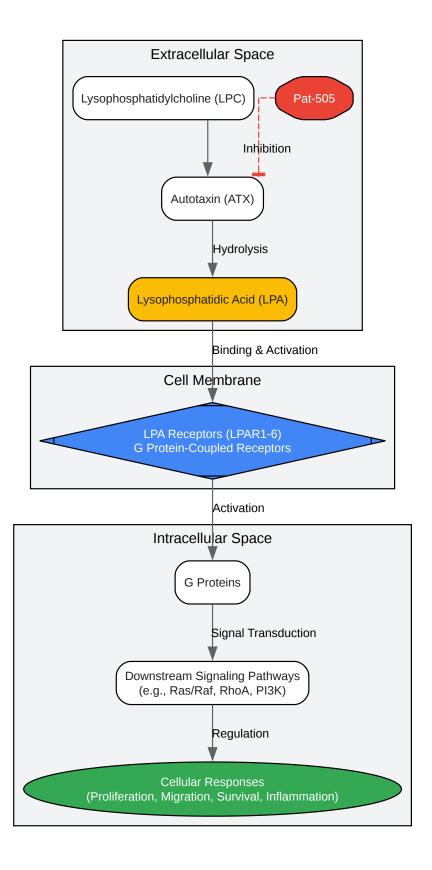




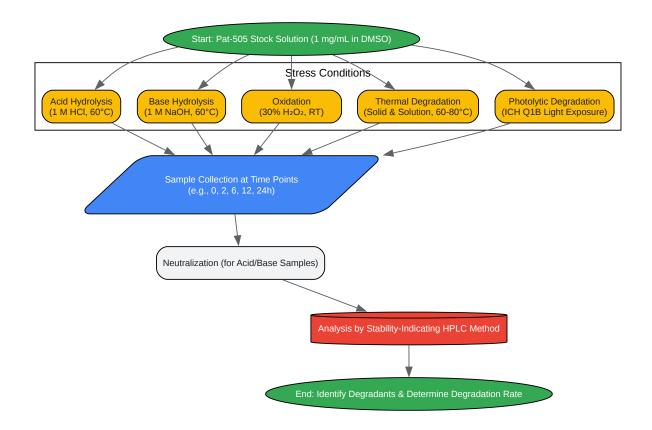


inflammatory disorders. By inhibiting ATX, **Pat-505** reduces the production of LPA, thereby attenuating its downstream signaling and offering a potential therapeutic strategy for these conditions.

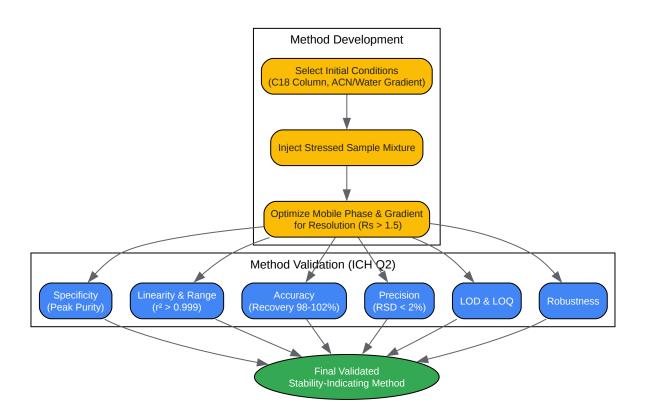












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